Cas no 1806466-07-8 (Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate)

Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate
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- インチ: 1S/C9H9F3N2O2S/c1-16-8(15)7-5(14-13)3-2-4-6(7)17-9(10,11)12/h2-4,14H,13H2,1H3
- InChIKey: PANDPTGLLQVVCB-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1=CC=CC(=C1C(=O)OC)NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 89.6
Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014911-500mg |
Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate |
1806466-07-8 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015014911-250mg |
Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate |
1806466-07-8 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015014911-1g |
Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate |
1806466-07-8 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoateに関する追加情報
Introduction to Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate (CAS No. 1806466-07-8)
Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate, identified by the CAS number 1806466-07-8, is a highly specialized organic compound with significant potential in various fields of chemistry and material science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, agrochemicals, and advanced materials. The molecule's structure, which includes a benzoate moiety substituted with a hydrazine group and a trifluoromethylthio group, endows it with distinctive chemical properties that make it a valuable subject of research.
Recent studies have highlighted the importance of hydrazine derivatives in medicinal chemistry, particularly in the development of anti-cancer agents and enzyme inhibitors. The presence of the hydrazine group in Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate suggests potential bioactivity, which has been explored in several preclinical models. Researchers have reported that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as a lead molecule for anti-tumor therapies.
The trifluoromethylthio group attached to the benzoate ring introduces additional functionality to the molecule. This group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the compound. Recent advancements in fluorinated compounds have shown that such groups can significantly influence pharmacokinetic profiles, making them attractive for drug delivery systems. In this context, Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate has been studied for its ability to modulate drug release kinetics, offering new possibilities in controlled-release formulations.
From a synthetic perspective, the preparation of Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate involves multi-step organic synthesis techniques. The process typically begins with the synthesis of the benzoic acid derivative, followed by esterification and subsequent substitution reactions to introduce the hydrazine and trifluoromethylthio groups. Recent innovations in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds, reducing production costs and minimizing waste.
In terms of applications beyond medicine, Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate has shown promise in agrochemicals as a potential herbicide or fungicide. Its ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for developing next-generation crop protection agents. Field trials conducted under controlled conditions have demonstrated moderate efficacy against model weeds and fungal pathogens, warranting further investigation into its scalability and environmental impact.
The study of Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate also extends into materials science, where its unique electronic properties are being explored for use in organic electronics. The compound's ability to act as an electron acceptor has led to its consideration in designing new types of organic photovoltaic materials. Preliminary results from laboratory experiments suggest that incorporating this compound into polymer blends could enhance charge transport properties, paving the way for more efficient solar cells.
As research on Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate continues to advance, collaborations between academic institutions and industry partners are fostering innovation across multiple disciplines. The compound's versatility and adaptability make it a valuable asset in addressing current challenges in healthcare, agriculture, and renewable energy. With ongoing efforts to optimize its synthesis and explore novel applications, Methyl 2-hydrazinyl-6-(trifluoromethylthio)benzoate stands at the forefront of cutting-edge chemical research.
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